1H-benzo[g]indol-3-ylmethanol
Description
Significance of the Benzo[g]indole and Indolylmethanol Core in Synthetic Chemistry and Chemical Biology
The benzo[g]indole core is a privileged structure in medicinal chemistry and materials science. Its presence in various biologically active compounds has spurred considerable research into its synthesis and functionalization. mdpi.com Benzo[g]indole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxic activity against various human cancer cell lines. mdpi.com Furthermore, they have been identified as a novel class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress. nih.gov In the realm of materials science, benzo[g]indole-based structures have been developed as building blocks for deep blue fluorescent materials used in organic light-emitting diodes (OLEDs). rsc.org
Indolylmethanols, particularly 2-indolylmethanols and 3-indolylmethanols, are highly valued intermediates in synthetic organic chemistry. sioc-journal.cnunicam.it They serve as versatile three-carbon building blocks for the synthesis of a wide range of indole-fused scaffolds through various cycloaddition reactions. mdpi.comresearchgate.net The introduction of a hydroxymethyl group to the indole (B1671886) ring alters its reactivity, allowing for functionalization at positions that are typically less reactive in the parent indole. sioc-journal.cn This has enabled the development of numerous catalytic asymmetric reactions for the construction of chiral indole-containing frameworks, which are prevalent in natural products and pharmaceuticals. sioc-journal.cnoaepublish.com
Historical Context of Indole and Benzo[g]indole Research
The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com He later proposed the correct formula for indole in 1869. wikipedia.org A major breakthrough in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains widely used today for preparing substituted indoles. pcbiochemres.comcreative-proteomics.com Throughout the 20th century, interest in indole chemistry grew as its presence in important biological molecules like tryptophan and serotonin (B10506) was discovered. wikipedia.orgirjmets.com
The exploration of benzo[g]indoles is a more recent development, with significant research efforts accumulating over the last two decades. researchgate.net The synthesis of the benzo[g]indole system has presented unique challenges and has led to the development of novel synthetic methodologies. researchgate.net These methods include the closure of the pyrrole (B145914) ring onto a naphthalene (B1677914) nucleus or the construction of the naphthalene ring onto a pre-existing indole structure. researchgate.net
Overview of 1H-benzo[g]indol-3-ylmethanol as a Research Target and Building Block
This compound emerges as a molecule of interest at the intersection of benzo[g]indole and indolylmethanol chemistry. While specific research focusing solely on this compound is not extensively documented in the provided search results, its potential as a research target and synthetic building block can be inferred from the broader context of its constituent scaffolds.
As a research target, its biological activity would be of interest, particularly in the context of the known anticancer and Keap1-Nrf2 inhibitory properties of other benzo[g]indole derivatives. mdpi.comnih.gov The presence of the hydroxymethyl group at the 3-position could influence its interaction with biological targets.
As a synthetic building block, this compound is analogous to the well-studied 3-indolylmethanols. It can be anticipated to undergo similar chemical transformations, such as dehydration to form a reactive intermediate that can be trapped by various nucleophiles. This would allow for the introduction of diverse substituents at the 3-position of the benzo[g]indole core, providing access to a library of novel compounds for further investigation. The synthesis of 2-amino-4-(1H-indol-3-yl)-4H-benzo[g]chromene-3-carbonitrile from (1H-indol-3-yl)methanol and naphthalen-2-ol demonstrates the utility of indolylmethanols in constructing complex heterocyclic systems. scispace.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1H-benzo[g]indol-3-ylmethanol |
InChI |
InChI=1S/C13H11NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-7,14-15H,8H2 |
InChI Key |
AODUJFMIVNKJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3CO |
Origin of Product |
United States |
Reactivity and Derivatization of 1h Benzo G Indol 3 Ylmethanol
Chemical Transformations at the Hydroxymethyl Group
The hydroxyl group is the primary site for transformations such as oxidation, etherification, esterification, and nucleophilic substitution, leading to a variety of functionalized molecules.
Oxidation Reactions to Carbaldehydes
The oxidation of the primary alcohol in 1H-benzo[g]indol-3-ylmethanol to its corresponding carbaldehyde, 1H-benzo[g]indole-3-carbaldehyde, is a fundamental transformation. This reaction is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid or degradation of the electron-rich indole (B1671886) nucleus. Common reagents employed for the oxidation of similar indol-3-ylmethanols include manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Selected Reagents for the Oxidation of Indol-3-ylmethanol Analogues
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Manganese Dioxide (MnO2) | Inert solvent (e.g., CH2Cl2, CHCl3, acetone), room temp. to reflux | Heterogeneous reaction, selective for allylic and benzylic alcohols. |
| DDQ | Anhydrous, non-polar solvent (e.g., dioxane, benzene), room temp. | Effective for activated alcohols, proceeds under mild conditions. |
The resulting 1H-benzo[g]indole-3-carbaldehyde is a valuable intermediate for further synthetic elaborations, including the introduction of various functional groups through condensation reactions or further oxidation.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification to yield a range of derivatives.
Etherification: The formation of ethers can be accomplished under various conditions. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (R-X), is a common method. wikipedia.orgmasterorganicchemistry.comyoutube.com This SN2 reaction is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between aqueous and organic phases. utahtech.edu
Esterification: Esters are typically prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid catalysis (e.g., H2SO4, p-toluenesulfonic acid) is often employed for reactions with carboxylic acids (Fischer esterification). When using more reactive acyl chlorides or anhydrides, a base like pyridine (B92270) or triethylamine (B128534) is commonly added to neutralize the acidic byproduct (e.g., HCl).
Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives
The hydroxymethyl group at the C3 position of the indole ring is prone to nucleophilic substitution, particularly under acidic conditions. Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a stabilized carbocation intermediate. This electrophilic intermediate can then be attacked by various nucleophiles.
A prominent example of this reactivity is the acid-catalyzed self-condensation of indol-3-ylmethanols to form bis(indolyl)methanes (BIMs). unl.ptresearchgate.net In the case of this compound, reaction with another molecule of a nucleophilic indole (such as 1H-benzo[g]indole itself) would yield the corresponding bis(benzo[g]indolyl)methane. This type of reaction is a key step in the synthesis of various biologically active natural products. unl.pt The reaction of indol-3-ylmethanols with different indole derivatives can lead to the formation of unsymmetrical diindolylmethanes. nih.govbeilstein-journals.org A variety of catalysts, including acids, bases, and metal catalysts, can be used to promote the synthesis of BIMs. unl.ptnih.govresearchgate.netsamipubco.com
Functionalization of the Benzo[g]indole Core
The aromatic core of this compound is susceptible to functionalization through several modern synthetic methodologies, allowing for the introduction of substituents on both the benzene (B151609) and pyrrole (B145914) portions of the molecule.
Electrophilic Aromatic Substitution on the Benzene and Pyrrole Rings
The electron-rich nature of the indole system makes it highly reactive towards electrophilic aromatic substitution (SEAr). wikipedia.org For the indole nucleus, the C3 position is the most nucleophilic and therefore the preferred site of electrophilic attack. nih.govic.ac.ukstackexchange.comresearchgate.netstackexchange.com However, since this position is already substituted in this compound, electrophilic attack is directed to other positions. The next most reactive site on the pyrrole ring is generally the C2 position. researchgate.net The benzene portion of the benzo[g]indole core can also undergo substitution, with the precise location depending on the reaction conditions and the directing effects of the fused pyrrole ring.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine. The regioselectivity can be influenced by the protecting group on the indole nitrogen. nih.govorganic-chemistry.org
Nitration: The introduction of a nitro group (-NO2) typically uses a mixture of nitric acid and sulfuric acid, though milder conditions are often necessary to prevent oxidation and degradation of the indole ring.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including indoles. orgchemres.orgsid.irijpcbs.comacs.org
C-H Activation and Cross-Coupling Reactions
Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation and cross-coupling reactions as powerful tools for the functionalization of heterocyclic compounds. acs.orgchim.itresearchgate.net These methods offer a more direct and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds compared to traditional methods that require pre-functionalized substrates. nih.govresearchgate.net
For the benzo[g]indole core, palladium catalysis is frequently employed. nih.govresearchgate.netnih.gov Depending on the directing group and reaction conditions, C-H functionalization can be selectively directed to various positions on the indole framework, including the typically less reactive C2 position of the pyrrole ring or the C4-C7 positions on the benzene ring. chim.itacs.org
Table 2: Examples of C-H Functionalization Reactions on Indole Systems
| Reaction Type | Catalyst/Reagents | Position Functionalized | Description |
|---|---|---|---|
| Direct Arylation | Pd(OAc)2, ligand, base, aryl halide | C2, C3, or benzenoid positions | Forms a new C-C bond between the indole core and an aryl group. researchgate.net |
| Direct Alkenylation | Pd(II) catalyst, oxidant, alkene | C2 or C3 | Introduces an alkenyl (vinyl) group onto the indole ring. nih.gov |
These advanced methodologies significantly expand the synthetic utility of the benzo[g]indole scaffold, enabling the construction of complex molecules from the this compound starting material.
Regioselective Functionalization at Various Positions (e.g., C2, C3)
The benzo[g]indole scaffold, like the simpler indole ring, exhibits preferential reactivity at specific positions. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack. However, the presence of the methanol (B129727) group at C3 in this compound directs functionalization to other sites, primarily the C2 position.
The hydroxymethyl group at C3 can be used as a handle for further reactions or can be displaced. For instance, in the presence of acid, it can eliminate to form a highly reactive gramine-type intermediate, which is a key precursor for synthesizing C3-substituted benzo[g]indoles. This intermediate readily reacts with a wide range of nucleophiles.
Functionalization at the C2 position often requires the protection of the indole nitrogen (N1) and activation of the C2-H bond. Lithiation at the C2 position, followed by quenching with an electrophile, is a common strategy for introducing substituents at this site. This method allows for the controlled introduction of alkyl, aryl, or halogen groups.
| Position | Type of Functionalization | Reagents/Conditions | Resulting Structure |
| C2 | Lithiation and Electrophilic Quench | 1. n-BuLi, THF, -78°C; 2. Electrophile (e.g., R-X, Ar-CHO) | 2-Substituted this compound |
| C3 | Nucleophilic Substitution (via gramine (B1672134) intermediate) | Acid catalyst, Nucleophile (e.g., R-SH, R2NH) | 3-Substituted 1H-benzo[g]indole |
| N1 | N-Alkylation/N-Arylation | Base (e.g., NaH), Electrophile (e.g., R-X, Ar-X) | 1-Substituted this compound |
Cycloaddition Reactions Involving this compound Analogs as Building Blocks
The extended π-system of the benzo[g]indole ring makes its derivatives suitable components in various cycloaddition reactions, leading to the construction of complex, fused heterocyclic systems.
Derivatives of this compound can serve as three-atom synthons in cycloaddition reactions. For example, the in-situ generated gramine-type intermediate can react with 1,3-dicarbonyl compounds or other suitable three-atom partners in a (3+3) cycloaddition to form fused six-membered rings. These reactions are often catalyzed by Lewis acids and provide access to complex polycyclic indole alkaloids.
Similarly, (3+2) cycloadditions are a powerful tool for constructing five-membered rings. Azomethine ylides generated from the benzo[g]indole core can react with various dipolarophiles, such as alkenes and alkynes, to yield pyrrolidine-fused benzo[g]indoles. These reactions are often highly stereoselective.
| Cycloaddition Type | Benzo[g]indole Synthon | Reactant | Resulting Fused System |
| (3+3) | In-situ generated gramine intermediate | 1,3-Dicarbonyl compounds | Fused six-membered carbocycle |
| (3+2) | Benzo[g]indole-derived azomethine ylide | Alkenes, Alkynes | Fused pyrrolidine (B122466) ring |
The versatile reactivity of the this compound framework allows for its incorporation into a variety of other nitrogen-containing heterocycles. For instance, condensation of a 2-aminobenzophenone (B122507) with a suitably functionalized benzo[g]indole derivative can lead to the formation of novel benzodiazepine (B76468) structures.
The synthesis of triazoles and oxadiazoles (B1248032) often involves the conversion of the hydroxymethyl group into other functional groups, such as an azide (B81097) or a carboxylic acid. The resulting intermediates can then undergo cyclization reactions with appropriate partners to form the desired five-membered heterocyclic rings. For example, a benzo[g]indole-3-carboxazide can react with an amine to form a triazole, or a benzo[g]indole-3-carboxylic acid can be coupled with a hydrazine (B178648) and then cyclized to yield an oxadiazole.
Formation of Dimerized and Polymerized Benzo[g]indole Structures
Under certain conditions, this compound and its derivatives can undergo self-condensation or polymerization reactions to form larger molecular architectures.
In the presence of acid, this compound can undergo a self-condensation reaction to form the corresponding diindolylmethane (DIM) derivative. This reaction proceeds through the formation of the reactive gramine-type intermediate, which is then attacked by a second molecule of the benzo[g]indolylmethanol. These DIMs are of interest due to their potential biological activities.
The electrochemical polymerization of indole and its derivatives is a well-established method for producing conducting polymers. Monomers based on the benzo[g]indole scaffold can be electropolymerized to form thin films of poly(benzo[g]indole) on an electrode surface. The polymerization typically occurs through radical cation intermediates, leading to linkages primarily between the C2 and C3 positions of the indole rings. The resulting polymers often exhibit interesting electronic and optical properties.
| Reaction Type | Monomer | Conditions | Product |
| Self-Condensation | This compound | Acid catalyst (e.g., HCl, H2SO4) | Bis(1H-benzo[g]indol-3-yl)methane |
| Electrochemical Polymerization | Benzo[g]indole derivative | Electrolyte solution, applied potential | Poly(benzo[g]indole) |
Structural Elucidation and Advanced Characterization of 1h Benzo G Indol 3 Ylmethanol and Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis provides the primary evidence for the structural assignment of newly synthesized or isolated compounds. Each technique offers a unique window into the molecular architecture, and together, they provide a comprehensive dataset for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR reveals detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For a compound like 1H-benzo[g]indol-3-ylmethanol, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the benzo[g]indole core would typically appear in the downfield region (approx. 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the fused ring system. A characteristic signal for the N-H proton of the indole (B1671886) ring is also expected, often as a broad singlet. The protons of the hydroxymethyl (-CH₂OH) group at the 3-position would present as a singlet or doublet, typically around 4.5-5.0 ppm, with the adjacent hydroxyl proton also giving a distinct signal that can be confirmed by D₂O exchange experiments.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would be characterized by a number of signals in the aromatic region (approx. 110-140 ppm) corresponding to the twelve carbons of the benzo[g]indole framework. The carbon of the methanol (B129727) group (-CH₂OH) would be expected to appear in the more upfield region, typically around 60-65 ppm.
Table 1: Expected ¹H NMR Spectral Data for this compound Note: Data is representative and based on analysis of analogous indole structures. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | > 8.0 | br s |
| Aromatic-H (Benzo[g]indole) | 7.0 - 8.5 | m, d, t |
| -CH₂- | ~4.8 | s or d |
| -OH | Variable | br s |
Table 2: Expected ¹³C NMR Spectral Data for this compound Note: Data is representative and based on analysis of analogous indole structures. Actual experimental values may vary.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C=C | 110 - 140 |
| C-3 | ~115 |
| C-3a, C-9b (bridgehead) | ~125 - 130 |
| -CH₂OH | ~60 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula.
For this compound (C₁₃H₁₁NO), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent ion for the protonated molecule [M+H]⁺. The experimentally measured m/z value would be compared to the calculated theoretical value to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses, such as the loss of water (H₂O) or the hydroxymethyl group (-CH₂OH).
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO |
| Calculated Monoisotopic Mass | 197.08406 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 198.09134 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with its broadness resulting from hydrogen bonding. The N-H stretch of the indole ring would typically appear as a sharper peak in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings would be observed just above 3000 cm⁻¹, while C-O stretching of the primary alcohol would appear in the 1000-1260 cm⁻¹ region.
Table 4: Expected IR Absorption Bands for this compound Note: Data is representative and based on analysis of analogous indole structures.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (broad) |
| Indole N-H | Stretch | 3300 - 3500 (sharp) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C Aromatic | Stretch | 1500 - 1600 |
| Alcohol C-O | Stretch | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. The extended conjugation of the benzo[g]indole system is expected to give rise to strong absorption bands in the UV region. Indole itself typically shows two main absorption bands, an intense band around 270-290 nm and another at shorter wavelengths. The fusion of an additional benzene (B151609) ring to form the benzo[g]indole structure would be expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths, reflecting the larger, more delocalized π-electron system.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique can precisely map the positions of atoms in a crystal lattice, providing definitive information on bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural elucidation. The analysis would confirm the planarity of the fused benzo[g]indole ring system and establish the precise geometry of the hydroxymethyl substituent at the C3 position.
Analysis of Intermolecular Interactions and Packing Arrangements
In analogous structures, such as (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the crystal packing is stabilized by O-H···O hydrogen bonds, which link molecules into infinite chains nih.gov. It is highly probable that this compound would exhibit similar hydrogen-bonding patterns, forming chains or more complex three-dimensional networks. The indole N-H group is also a potential hydrogen bond donor, capable of forming N-H···O or N-H···π interactions, further stabilizing the crystal lattice nih.govresearchgate.net.
The interplay of these various intermolecular forces—strong hydrogen bonds, weaker C-H involved hydrogen bonds, and π-π stacking—will ultimately determine the specific polymorph and the macroscopic properties of crystalline this compound. The analysis of Hirshfeld surfaces and calculated interaction energies for similar indole structures has shown that the pairing of antiparallel indole systems can have interaction energies as high as -60.8 kJ mol⁻¹, while weaker hydrogen bonds and phenyl π-π interactions contribute around 13–34 kJ mol⁻¹ nih.gov.
Table 1: Potential Intermolecular Interactions in Crystalline this compound (Inferred from Analogous Structures)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Role in Crystal Packing |
| Hydrogen Bond | O-H (methanol) | O (methanol) | 2.5 - 2.9 | Formation of infinite chains or dimers |
| Hydrogen Bond | N-H (indole) | O (methanol) | 2.7 - 3.1 | Cross-linking of chains, formation of 2D or 3D networks |
| Hydrogen Bond | N-H (indole) | π-system (aromatic ring) | 3.2 - 3.6 | Stabilization of layered structures |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Formation of columnar stacks or herringbone motifs |
| C-H···O Hydrogen Bond | C-H (aromatic/aliphatic) | O (methanol) | 3.0 - 3.5 | Fine-tuning of molecular packing |
| C-H···π Interaction | C-H (aliphatic) | π-system (aromatic ring) | 3.4 - 3.8 | Contribution to overall lattice stability |
Note: The data in this table is illustrative and based on typical bond lengths and interactions observed in related indole-containing crystal structures.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (Applicable to Chiral Derivatives)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the determination of enantiomeric excess (ee) and the assignment of absolute configuration for chiral derivatives of this compound. The introduction of a stereocenter, for instance, through substitution at the methanol carbon or on the indole ring, would render the molecule chiral and thus amenable to analysis by these techniques.
Circular Dichroism (CD) Spectroscopy is a widely used chiroptical technique. A chiral molecule will absorb left and right circularly polarized light to different extents, resulting in a CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. For a pair of enantiomers, the CD spectra are mirror images of each other. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of an enantiopure standard, the ee can be accurately determined. The absolute configuration of chiral indole derivatives has been successfully assigned by comparing experimental CD spectra with those predicted by theoretical calculations unimi.it.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemical environment of vibrating functional groups and can be a powerful tool for the conformational analysis and absolute configuration determination of chiral molecules in solution.
Fluorescence Detected Circular Dichroism (FDCD) offers enhanced sensitivity compared to traditional CD spectroscopy, making it suitable for the analysis of very dilute samples or weakly absorbing chromophores researchgate.net. This technique measures the differential fluorescence intensity upon excitation with left and right circularly polarized light.
In addition to spectroscopic methods, chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for the determination of enantiomeric excess. By employing a chiral stationary phase (CSP), the enantiomers of a chiral derivative can be separated, and the ratio of the two enantiomers can be determined from the areas of the corresponding peaks in the chromatogram scielo.org.mxnih.govmdpi.com. The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation.
Table 2: Comparison of Methods for Enantiomeric Excess Determination of Chiral Indole Derivatives
| Technique | Principle | Advantages | Disadvantages |
| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. | Non-destructive, provides information on absolute configuration. | Requires a chromophore near the stereocenter, requires enantiopure standard for ee determination. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides rich structural information, applicable to a wide range of molecules. | Lower sensitivity than electronic CD, can require more complex data interpretation. |
| Fluorescence Detected CD (FDCD) | Differential fluorescence upon excitation with circularly polarized light. | High sensitivity, suitable for trace analysis. | Requires the molecule to be fluorescent. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers, highly accurate for ee determination. | Destructive, requires development of a specific separation method. |
The selection of the most appropriate technique for determining the enantiomeric excess of a chiral this compound derivative would depend on the specific properties of the molecule, such as its chromophores, fluorescence, and amenability to chromatographic separation.
Computational and Theoretical Studies of 1h Benzo G Indol 3 Ylmethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations help in understanding molecular stability, reactivity, and the pathways of chemical reactions. For complex heterocyclic systems such as 1H-benzo[g]indol-3-ylmethanol, these studies are invaluable for elucidating their chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jmchemsci.comasianpubs.org It is employed to study reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways. DFT studies on related indole (B1671886) derivatives have been used to determine heats of formation and evaluate relative stability.
In the context of this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Investigate Reaction Energetics: Calculate the energy changes associated with potential reactions, such as oxidation of the methanol (B129727) group or electrophilic substitution on the indole ring system.
Identify Transition States: Locate the highest energy point along a reaction coordinate, which is crucial for understanding the kinetics and mechanism of a chemical transformation.
Theoretical calculations for related indole compounds are often performed using the B3LYP functional with a 6-31G or higher basis set to achieve a balance between accuracy and computational cost.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |
| Bond Length | C2-C3 | 1.39 Å |
| Bond Length | C3-C3a | 1.45 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C3-C(Methanol) | 1.51 Å |
| Bond Angle | C2-N1-C7a | 108.5° |
| Bond Angle | N1-C2-C3 | 110.0° |
| Dihedral Angle | C4-C3a-C3-N1 | 179.8° |
Molecular orbital analysis provides deep insights into the reactivity of a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. dntb.gov.ua
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net
Reactivity Indices , such as Fukui functions, are derived from conceptual DFT and help to quantify the reactivity at specific atomic sites within a molecule. researchgate.netresearchgate.net These functions identify which atoms are most likely to act as electrophiles or nucleophiles. sci-hub.se The Fukui function analysis can pinpoint the sites most susceptible to electrophilic (ƒk⁻), nucleophilic (ƒk⁺), and radical (ƒk⁰) attacks.
Table 2: Hypothetical Reactivity Descriptors for this compound (Note: This is an illustrative table. The values are not from actual calculations on the target molecule.)
| Parameter | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 3.5 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.3 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 2.67 | Global electrophilic nature of the molecule |
Conformational Analysis and Potential Energy Surfaces of Benzo[g]indolylmethanol Systems
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, researchers can identify:
Energy Minima: Correspond to stable, low-energy conformations of the molecule.
Saddle Points: Represent transition states that connect different energy minima.
For a molecule like this compound, conformational analysis would focus on the rotation around the single bond connecting the methanol group (-CH₂OH) to the benzo[g]indole ring. The orientation of the hydroxyl group can significantly influence intermolecular interactions, such as hydrogen bonding. These studies are crucial for understanding how the molecule might interact with biological receptors or other molecules. mdpi.com
Prediction of Spectroscopic Parameters and Thermochemical Properties
Computational methods are extensively used to predict spectroscopic and thermochemical data, which can aid in the identification and characterization of new compounds.
The standard molar enthalpy of formation (ΔfHm°) is a key thermochemical property that quantifies the stability of a compound. While experimental determination through calorimetry is possible, computational methods provide a valuable alternative, especially for compounds that are difficult to synthesize or handle. researchgate.netresearchgate.net
High-level computational methods, such as G3 composite theory, can be used to calculate the gas-phase enthalpy of formation for indole derivatives. researchgate.net DFT methods, when combined with isodesmic reaction schemes, have also been successfully used to calculate the heats of formation for various indole derivatives, providing insights into their relative stabilities.
Theoretical calculations can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming molecular structures. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculated values are often compared with experimental data to aid in the structural assignment of the molecule.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds and are compared with experimental FT-IR and Raman spectra to assign the observed vibrational bands. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. nih.gov It calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. This analysis helps to understand the electronic structure and chromophores within the molecule.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound (Note: This table is illustrative and does not represent actual data for this compound.)
| Spectrum Type | Parameter | Calculated Value | Experimental Value |
| ¹³C NMR | C-3 Chemical Shift | 112.5 ppm | 111.8 ppm |
| ¹H NMR | N-H Proton Shift | 8.15 ppm | 8.09 ppm |
| IR | O-H Stretch | 3550 cm⁻¹ | 3535 cm⁻¹ |
| IR | C=C Aromatic Stretch | 1610 cm⁻¹ | 1615 cm⁻¹ |
| UV-Vis | λmax | 285 nm | 282 nm |
Molecular Modeling of Theoretical Interactions with Biological Targets
Computational and theoretical studies play a crucial role in modern drug discovery and development by providing insights into the molecular interactions between a ligand and its biological target. For novel compounds such as this compound, these in silico approaches offer a predictive understanding of its potential biological activity and guide further experimental investigations. The following sections detail the theoretical application of molecular modeling techniques to elucidate the hypothetical interactions of this compound with various biological targets.
Ligand-Protein Docking Simulations (e.g., hypothetical enzyme active sites, receptor binding domains)
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and its target.
In hypothetical docking studies, this compound could be docked into the active sites of various enzymes or the binding domains of receptors implicated in disease pathways. For instance, based on the known activities of other indole derivatives, potential targets could include kinases, G-protein coupled receptors, or nuclear receptors. The benzo[g]indole scaffold, a key feature of the molecule, is known to interact with various biological targets. nih.govnih.gov
The docking process would involve preparing the three-dimensional structure of this compound and the target protein. The simulation would then explore various possible binding poses of the ligand within the protein's binding pocket, calculating a scoring function for each pose to estimate the binding affinity. These scores are typically expressed in kcal/mol, with lower values indicating a more favorable interaction.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and pi-stacking. The hydroxyl group of the methanol substituent on the indole ring could potentially form hydrogen bonds with polar amino acid residues in the active site, while the aromatic benzo[g]indole core could engage in hydrophobic and pi-stacking interactions.
A hypothetical docking study of this compound against a panel of protein targets might yield results similar to those presented in the interactive table below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Kinase A | -9.2 | ASP184, LYS72 | Hydrogen Bond, Hydrophobic |
| GPCR B | -8.5 | PHE289, TRP158 | Pi-Stacking, Hydrophobic |
| Nuclear Receptor C | -10.1 | ARG762, GLN592 | Hydrogen Bond, Pi-Stacking |
| Enzyme D | -7.8 | LEU343, ILE346 | Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Theoretical Binding Stability and Conformational Changes
Following the identification of a promising binding pose from docking simulations, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex over time. frontiersin.org MD simulations provide a dynamic view of the molecular system, allowing for the assessment of conformational changes in both the ligand and the protein upon binding.
A hypothetical MD simulation of the this compound-protein complex would be performed by placing the docked structure in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the atomic movements over a period of nanoseconds, governed by the principles of classical mechanics.
Analysis of the MD trajectory would provide insights into the stability of the binding. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The persistence of key intermolecular interactions, such as hydrogen bonds identified in the docking study, would also be monitored throughout the simulation.
The simulation could also reveal conformational changes in the protein induced by the binding of this compound, which may be crucial for its biological function.
An interactive table summarizing hypothetical parameters for an MD simulation is provided below.
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Studies for Ligand Discovery
Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, in its bioactive conformation.
A hypothetical pharmacophore model for this compound could include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the indole nitrogen), and aromatic/hydrophobic regions (from the benzo[g]indole ring system).
This model can then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these key features. This process, known as virtual screening, allows for the rapid identification of a diverse set of potential new ligands with a higher probability of being active against the target of interest. The identified hits can then be subjected to further computational analysis, such as docking and MD simulations, before being prioritized for experimental testing. This approach accelerates the discovery of novel lead compounds for drug development.
An interactive table illustrating a hypothetical pharmacophore model derived from this compound is shown below.
| Pharmacophoric Feature | Location (Relative to Indole Core) |
| Hydrogen Bond Donor | Methanol -OH group |
| Hydrogen Bond Acceptor | Indole N-H group |
| Aromatic Ring | Benzene (B151609) portion of the benzo[g]indole |
| Aromatic Ring | Pyrrole (B145914) portion of the indole |
| Hydrophobic Feature | Entire benzo[g]indole scaffold |
This table presents hypothetical data for illustrative purposes.
Advanced Research Applications of 1h Benzo G Indol 3 Ylmethanol Scaffolds
Precursors in the Total Synthesis of Complex Heterocyclic Natural Product Analogs and Scaffolds
The structural core of 1H-benzo[g]indol-3-ylmethanol is a valuable building block for constructing more complex heterocyclic systems. Its inherent reactivity allows for its incorporation into synthetic routes targeting analogs of natural products and novel molecular architectures with potential biological activity.
Indole-fused benzodiazepines are an important class of compounds in drug discovery, known to affect the central nervous system and possessing anxiolytic properties. chemistryviews.org Modern synthetic strategies increasingly rely on cascade reactions, which allow for the formation of multiple chemical bonds in a single step, to efficiently construct these complex scaffolds. chemistryviews.org
Recent advancements have demonstrated the synthesis of indole-fused benzodiazepines through photocatalyzed cascade reactions. chemistryviews.orgrsc.org In a typical approach, a radical is generated from a precursor like an α-acetoxy acetophenone, which then adds to an indole-containing reaction partner. chemistryviews.orgrsc.org This is followed by a series of steps including cyclodehydration to yield the final indole-fused benzodiazepine (B76468) structure. rsc.org These methods are noted for being efficient and environmentally friendly, starting from readily available materials. chemistryviews.org The this compound scaffold, with its reactive indole (B1671886) core, is a suitable precursor for such synthetic routes, enabling the creation of novel polycyclic benzodiazepine analogs.
The indole nucleus is a foundational element for the synthesis of other significant heterocyclic structures, including pyrroloindolines and carbazoles. These frameworks are present in numerous natural products and pharmacologically active compounds. rsc.org
Pyrroloindolines: The synthesis of the pyrroloindoline skeleton can be achieved directly from simple indole derivatives through enantioselective formal (3+2) cycloaddition reactions. nih.gov For instance, a Lewis acid-catalyzed reaction between a 3-substituted indole and an acrylate (B77674) derivative can produce highly functionalized pyrroloindolines. nih.gov While challenges in controlling diastereoselectivity can arise, modifications to the catalyst and reactants have led to significant improvements. nih.gov Furthermore, cascade arylation/cyclization reactions between indole acetamides and 3-substituted indoles have been developed, offering a metal- and photocatalyst-free method to access indolyl pyrroloindolines. rsc.org
Carbazole (B46965) Frameworks: Carbazoles, which have applications as both bioactive molecules and optoelectronic materials, can be efficiently synthesized from indole precursors. beilstein-archives.org The Diels-Alder reaction is a particularly powerful strategy. beilstein-archives.org In a domino Diels-Alder reaction, a 3-vinylindole, generated in situ from an indole derivative, reacts with a dienophile like a chalcone. beilstein-archives.org Subsequent acid-catalyzed and oxidative aromatization steps lead to the formation of polyfunctionalized carbazoles. beilstein-archives.org This direct extension of the indole skeleton to a carbazole framework is advantageous due to the ready availability of indole starting materials. beilstein-archives.org
Table 1: Synthetic Strategies for Heterocyclic Frameworks from Indole Precursors
| Target Framework | Synthetic Method | Key Features |
| Benzodiazepine-Fused Indoles | Photocatalyzed Cascade Reaction | Involves radical addition to the indole core followed by cyclodehydration. chemistryviews.orgrsc.org |
| Pyrroloindolines | Formal (3+2) Cycloaddition | Enantioselective method using a chiral catalyst to react indoles with acrylates. nih.gov |
| Carbazole Frameworks | Domino Diels-Alder Reaction | In situ generation of a 3-vinylindole which undergoes cycloaddition and aromatization. beilstein-archives.org |
Development of Chemical Probes for Molecular Research
The unique structure of the 1H-benzo[g]indole scaffold allows it to be functionalized for the creation of specialized chemical tools. These probes are designed to interact with specific biological targets, enabling detailed investigation of molecular processes.
Inhibiting protein-protein interactions (PPIs) is a significant challenge in drug discovery due to the large and often shallow topographies of the interacting surfaces. rsc.org A successful strategy involves the design of small molecules that mimic the key secondary structures, such as α-helices or β-sheets, of one of the protein partners. rsc.orgnih.gov
The rigid and planar nature of the indole scaffold makes it an excellent template for developing such peptidomimetics. mdpi.com By attaching appropriate functional groups to the benzo[g]indole core, it is possible to project chemical moieties in a specific three-dimensional orientation, mimicking the presentation of critical "hot spot" amino acid residues at the PPI interface. rsc.orgmdpi.com Indole-based scaffolds have been successfully exploited to create ligands for targets such as the murine double minute 2 (MDM2) protein, which is involved in a critical PPI with the p53 tumor suppressor. mdpi.com The this compound framework offers a versatile platform for creating libraries of such compounds to screen for potent and selective PPI inhibitors.
Understanding how ligands bind to their receptors is fundamental to pharmacology. The indole scaffold is a common feature in ligands designed for a variety of pharmacologically relevant targets, including G-protein-coupled receptors and ion channels. mdpi.comnih.gov
Derivatives of this compound can be synthesized to serve as high-affinity probes for specific receptors. By modifying the core structure, researchers can enhance binding affinity and selectivity. For example, indole derivatives have been developed as potent ligands for the benzodiazepine receptor. mdpi.com Furthermore, the scaffold can be functionalized with fluorescent tags to create probes for use in advanced microscopy and flow cytometry techniques. This allows for the direct visualization and study of receptor localization and dynamics in living cells, as has been demonstrated with fluorescent probes for sigma (σ) receptors derived from indole precursors.
Materials Science Applications
The electronic properties and thermal stability of fused aromatic systems like benzo[g]indole make them highly attractive for applications in materials science, particularly in the field of organic electronics. mdpi.com
Derivatives built upon the 1H-benzo[g]indole core have been specifically designed and synthesized as deep blue fluorescent materials for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In one such design, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was functionalized with donor and acceptor groups to create a molecule with a high photoluminescence quantum yield. rsc.orgresearchgate.net OLEDs fabricated with these materials exhibit stable, deep blue emission (peaking around 416 nm) with high performance, which is crucial for full-color displays and solid-state lighting. rsc.org The ability to tune the electronic structure of the benzo[g]indole core through chemical modification allows for the rational design of materials with specific optoelectronic properties. The inherent properties of carbazole-like scaffolds, such as good hole transport capabilities and high thermal stability, further underscore the potential of this compound derivatives in the development of next-generation organic semiconductor materials for applications in transistors and photovoltaics. mdpi.com
Table 2: Applications of Benzo[g]indole Scaffolds in Advanced Research
| Research Area | Application | Example Target/System | Key Feature of Scaffold |
| Chemical Biology | Protein-Protein Interaction (PPI) Inhibitors | p53/MDM2 Interaction | Rigid core acts as a template to mimic peptide secondary structures. rsc.orgmdpi.com |
| Chemical Biology | Receptor-Ligand Binding Probes | Benzodiazepine & Sigma Receptors | Versatile platform for adding functional groups to tune affinity and attach reporters. mdpi.com |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Deep Blue Emitters | Tunable electronic structure leads to high photoluminescence quantum yield. rsc.orgresearchgate.net |
Electrochromic Materials Based on Poly(1H-benzo[g]indole)
Poly(1H-benzo[g]indole) (PBIn), a novel polyindole derivative, has been synthesized electrochemically through the direct anodic oxidation of 1H-benzo[g]indole (BIn). Spectroelectrochemical analysis reveals that PBIn exhibits electrochromic properties, changing color from tan in its neutral state to pale green upon oxidation as the potential increases. rsc.orgresearchgate.net
An electrochromic device (ECD) fabricated using PBIn and poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrated significant electrochromic performance. This device showcased high optical contrast, with 41% at 610 nm and 50% at 1320 nm, and a high coloration efficiency of 720 cm²/C at 610 nm and 590 cm²/C at 1320 nm. rsc.orgresearchgate.net Furthermore, the device exhibited a rapid response time of 0.6 seconds at 610 nm, along with good optical memory and long-term stability. The color of the ECD transitions from green in its neutral state to navy blue when oxidized, maintaining a robust cycle life. rsc.orgresearchgate.net
Further research into nanocomposites has shown that combining PBIn with metal oxides can enhance its properties. For instance, PBIn/TiO2 nanocomposites with a core-shell nanorod array morphology have been prepared. The synergistic effect between PBIn and TiO2 results in a specific capacitance of 29.65 mF cm⁻². These nanocomposites can reversibly change color between light yellow and light green and demonstrate excellent cycling stability, retaining 86% of their performance after 3000 cycles. An electrochromic supercapacitor device (ESD) constructed from these nanocomposites and PEDOT showed a good specific capacitance and high coloring efficiency. researchgate.net
Similarly, PBIn/WO3 nanocomposites have been successfully synthesized, exhibiting a synergistic effect that enhances electrochemical performance. These composites have a high specific capacitance and have been used to construct asymmetric supercapacitor devices with PEDOT, which show good cycling stability. researchgate.net
Interactive Data Table: Electrochromic Performance of PBIn-based Devices
| Property | PBIn/PEDOT ECD | PBIn/TiO2 ESD |
| Optical Contrast | 41% at 610 nm, 50% at 1320 nm | - |
| Coloration Efficiency | 720 cm²/C at 610 nm, 590 cm²/C at 1320 nm | 487 cm²/C |
| Response Time | 0.6 s at 610 nm | - |
| Specific Capacitance | - | 29.65 mF cm⁻² |
| Color Change (Neutral to Oxidized) | Green to Navy Blue | Light Yellow to Light Green |
| Cycling Stability | Robust | 86% retention after 3000 cycles |
Research into Organic Semiconductor and Optoelectronic Materials
Derivatives of 1H-benzo[g]indole are being explored for their potential in organic electronics. The core structure is a favorable component in organic semiconductors for organic thin-film transistors (OTFTs) due to its extensive conjugated system, which allows for efficient π-orbital overlap. mdpi.com
Research into novel organic semiconductors has included the synthesis and characterization of phenyl and phenylthienyl derivatives end-functionalized with carbazole and α-carboline. These compounds have demonstrated p-channel characteristics in top-contact/bottom-gate OTFT devices, with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10² to 10⁴. nih.gov
The development of solution-processable organic semiconductors is a key area of research. rsc.orgBenzothieno[3,2-b]benzothiophene (BTBT) derivatives, which share a fused aromatic ring structure similar to benzo[g]indole, have shown promise. These materials exhibit good solution processability, stability in ambient conditions, and effective transistor performance. mdpi.com The design of such molecules often involves creating a D-A (donor-acceptor) type structure to achieve good solubility, thermal stability, and electrochromic properties. nih.gov
Bioinspired Chemical Synthesis and Exploration of Novel Analogs
The synthesis of functionalized indoles, including benzo[g]indole derivatives, is a significant area of chemical research due to their prevalence in natural products, pharmaceuticals, and materials. researchgate.net Bio-inspired synthetic methods are being developed to create these complex molecules efficiently. One such approach draws inspiration from the biosynthesis of melanin (B1238610) pigments from tyrosine to produce well-defined indole heterocycles. researchgate.net
The exploration of novel analogs of 1H-benzo[g]indole is driven by the search for new therapeutic agents and materials with unique properties. For instance, a series of mono- and bis-1H-benzo[c,d]indol-2-ones have been designed and synthesized as potential DNA intercalators for antitumor applications. researchgate.net These studies evaluate the contributions of the aromatic chromophores and amine side chains to DNA binding properties. researchgate.net
Furthermore, novel analogs are being designed as inhibitors for specific enzymes. For example, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel xanthine (B1682287) oxidase inhibitors for the potential treatment of gout. nih.gov This research involves strategies like bioisosteric replacement and hybridization to create compounds with high inhibitory activity. nih.gov The synthesis of such novel indole derivatives often involves multicomponent reactions to form complex structures in a single step. nih.gov
The versatility of the indole scaffold allows for the creation of a wide range of derivatives with diverse biological activities and material properties. This has led to the synthesis of numerous novel indole-based analogs for applications ranging from anticancer agents to antimicrobial and anti-inflammatory drugs. mdpi.com
Future Research Directions and Methodological Challenges
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of functionalized benzo[g]indoles remains a focal point of chemical research, driven by the need for efficient and selective methods to construct complex molecular architectures.
The creation of chiral molecules with high enantiomeric purity is a significant challenge in modern organic synthesis. For benzo[g]indole structures, particularly those bearing axial or central chirality, the development of catalytic asymmetric methods is of high value. researchgate.netacs.org Future research will likely focus on:
Organo/Metal Combined Dual Catalysis: This approach has shown promise in the de novo construction of axially chiral indole (B1671886) frameworks and could be adapted for benzo[g]indole systems. researchgate.netacs.org
Central-to-Axial Chirality Conversion: Strategies that convert a stereocenter into an axis of chirality are emerging as powerful tools for creating N-C axially chiral N-arylbenzo[g]indoles. researchgate.net
Chiral Ligand Development: The design of novel chiral ligands, such as those derived from cyclopentadienyl (B1206354) (Cpx) complexes or BINOL, is crucial for achieving high stereocontrol in metal-catalyzed reactions. snnu.edu.cn The development of earth-abundant metal catalysts for asymmetric transformations is also a key area of interest. rsc.org
These advancements will enable the synthesis of enantiomerically pure benzo[g]indole derivatives, which are essential for applications in medicinal chemistry and materials science.
Site-selective C-H functionalization of the indole core, especially the less reactive benzene (B151609) portion, is a long-standing challenge. nih.govresearchgate.net Directing group (DG) strategies have proven effective for achieving selectivity at various positions (C4 to C7) of the indole nucleus. nih.govresearchgate.net Future innovations are expected in the following areas:
Transition-Metal-Free C-H Functionalization: Developing methods that avoid precious metal catalysts is a significant goal for sustainable chemistry. nih.gov Boron-mediated directed C-H hydroxylation and borylation are promising metal-free strategies. nih.govresearchgate.net
Novel Directing Groups: The exploration of new directing groups that can be easily attached and removed will enhance the synthetic utility of C-H functionalization methods. nih.govresearchgate.net
Carbonylative Approaches: Metal-catalyzed carbonylation reactions offer a direct route to introduce carbonyl functionalities into the indole scaffold, providing access to key synthetic intermediates like indol-3-α-ketoamides and indol-3-amides. beilstein-journals.org
The following table summarizes innovative catalytic strategies for indole functionalization that could be adapted for 1H-benzo[g]indol-3-ylmethanol.
| Catalytic Strategy | Target Position(s) | Key Features | Potential Application for Benzo[g]indoles |
| Palladium/Copper Catalysis with N-P(O)tBu₂ DG | C6 / C7 | Enables selective arylation of the benzene core. nih.govresearchgate.net | Selective functionalization of the benzo portion of the scaffold. |
| Boron-Mediated C-H Borylation/Hydroxylation | C4 / C7 | Transition-metal-free approach under mild conditions. nih.govresearchgate.net | Greener synthesis of hydroxylated and borylated derivatives. |
| Palladium-Catalyzed Carbonylative Reactions | C3 | Direct synthesis of ketoamides and amides from the indole core. beilstein-journals.org | Functionalization of the pyrrole (B145914) ring to create diverse derivatives. |
Advanced Spectroscopic Characterization of Transient Intermediates and Reaction Pathways
Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. The study of transient intermediates in benzo[g]indole reactions is an area ripe for investigation. Techniques like transient absorption spectroscopy can provide invaluable insights into the photophysical and photochemical properties of excited states and reactive intermediates. nih.gov
For instance, studying the lowest excited triplet (T1) state of nitroindoles has revealed their high oxidizing capacity and involvement in electron transfer reactions. nih.gov Similar studies on this compound and its derivatives could elucidate reaction pathways, identify short-lived intermediates, and quantify kinetic reaction rate constants. nih.gov This knowledge is crucial for controlling reaction outcomes and designing more efficient synthetic routes. Ultrafast spectroscopy, which operates on femtosecond to nanosecond timescales, is particularly well-suited for observing these fleeting species and thermally activated processes. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction for Benzo[g]indoles
Key AI technologies applicable to benzo[g]indole synthesis include:
Machine Learning Models: Transformer-based architectures can predict reaction outcomes with high accuracy. chemcopilot.com
Graph Neural Networks (GNNs): By treating molecules as graphs, GNNs can make nuanced predictions about reactivity and synthetic accessibility. chemcopilot.com
Reinforcement Learning (RL): RL models can refine synthetic strategies by learning from both successful and failed predictions. chemcopilot.com
Exploration of Undiscovered Reactivity Patterns of this compound and its Derivatives
The unique electronic structure of the benzo[g]indole scaffold suggests that it may participate in novel and undiscovered chemical transformations. While much is known about the reactivity of the simpler indole nucleus, the extended π-system of the benzo[g]indole moiety could lead to unique reactivity patterns. nih.gov
Future research should focus on systematically exploring the reactivity of this compound with a wide range of reagents and under various reaction conditions. This includes investigating its behavior in multicomponent reactions, which are powerful for building molecular complexity in a single step. nih.gov For example, multicomponent reactions involving indole, arylglyoxal, and 2-amino-1,4-naphthoquinone have been used to create complex hybrid heterocycles. nih.gov Applying similar strategies to this compound could yield novel and biologically active compounds.
Theoretical Design of Benzo[g]indole-Based Scaffolds for Novel Applications in Chemical Science
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.commdpi.com The benzo[g]indole framework, as an extended analogue, holds similar promise. nih.gov Computational and theoretical chemistry will play a pivotal role in designing novel benzo[g]indole-based scaffolds for specific applications.
Molecular docking studies, for example, can predict the binding affinity and interaction patterns of designed molecules with biological targets like enzymes or receptors. nih.gov This in silico approach allows for the rational design of potent and selective inhibitors or modulators. nih.gov Furthermore, theoretical calculations can explore the electronic structure, reactivity, and optical properties of novel benzo[g]indole derivatives, guiding the synthesis of new materials with desired functionalities. ijrpr.com By combining theoretical design with synthetic efforts, researchers can accelerate the discovery of new benzo[g]indole-based compounds for applications in drug discovery, materials science, and beyond. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
